molecular formula C22H16ClN3O3 B11294671 N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11294671
M. Wt: 405.8 g/mol
InChI Key: QOTNHEVRCHBUJM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a phenyl-1,2,4-oxadiazol group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, to introduce the phenyl group onto the oxadiazole ring.

    Formation of the phenoxyacetamide moiety: This can be done by reacting phenol derivatives with chloroacetamide under basic conditions.

    Final coupling: The final step involves coupling the chlorophenyl group with the phenoxyacetamide intermediate under suitable conditions, such as using a base and a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or enzymes. If it has anticancer activity, it could interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: can be compared with other acetamide derivatives, oxadiazole-containing compounds, and phenoxyacetamides.

    This compound: is unique due to its specific combination of functional groups, which may confer unique properties compared to other similar compounds.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. This combination of functional groups may result in unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C22H16ClN3O3/c23-17-9-5-10-18(13-17)24-20(27)14-28-19-11-4-8-16(12-19)21-25-22(29-26-21)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27)

InChI Key

QOTNHEVRCHBUJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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